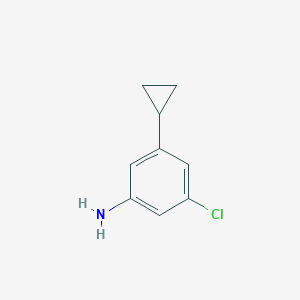

3-Chloro-5-cyclopropylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

3-chloro-5-cyclopropylaniline |

InChI |

InChI=1S/C9H10ClN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 |

InChI Key |

DAIOQYKAYJBDLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Cl)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Chloro 5 Cyclopropylaniline Systems

Single-Electron Transfer (SET) Oxidation Processes in Cyclopropylanilines

N-cyclopropylanilines (CPAs), including 3-Chloro-5-cyclopropylaniline, are susceptible to single-electron transfer (SET) oxidation. ethz.chmcneill-group.orgacs.orgresearchgate.net This process is of particular interest because, unlike anilines lacking the cyclopropyl (B3062369) moiety, the initial oxidation of CPAs is followed by a rapid and irreversible ring-opening reaction. ethz.chacs.orgresearchgate.net This characteristic makes them effective probes for studying oxidative processes, as the irreversible nature of the subsequent reaction prevents back electron transfer and quenching by antioxidants, which can complicate the study of other anilines. ethz.chacs.orgresearchgate.net

The SET oxidation of CPAs can be initiated by various means, including triplet-state photosensitizers. ethz.chmcneill-group.orgacs.org Studies have shown that both CPA and this compound undergo single-electron oxidation at rates approaching the diffusion-controlled limit. acs.org This efficient oxidation leads to the formation of a radical cation, the key intermediate that dictates the subsequent chemical transformations. ethz.chacs.orgresearchgate.net

Radical Cation Formation and Subsequent Reactivity

The formation of the N-cyclopropylaniline radical cation is a pivotal step in the reactivity of these systems. ethz.chacs.orgresearchgate.net This highly reactive intermediate is prone to further transformations, most notably the opening of the strained cyclopropyl ring.

Cyclopropyl Ring-Opening Mechanisms

Upon its formation via SET oxidation, the N-cyclopropylaniline radical cation undergoes a spontaneous and irreversible cyclopropyl ring-opening. ethz.chacs.orgresearchgate.net This process is driven by the release of ring strain energy, which is approximately 28 kcal/mol. acs.org The ring-opening leads to the formation of a distonic radical cation, an intermediate where the charge and radical are located on different atoms. acs.orgresearchgate.net This distonic radical cation is then susceptible to further reactions, such as reacting with molecular oxygen to form an endoperoxide intermediate, which can then undergo further fragmentation. acs.orgresearchgate.net

Influence of Aromatic Substituents on Ring-Opening Kinetics

The kinetics of the cyclopropyl ring-opening are significantly influenced by the nature of the substituents on the aromatic ring. For instance, the presence of an electron-donating methoxy (B1213986) group, as in 2-MeO-CPA, can slow down the ring-opening process. acs.org This is attributed to the resonance stabilization of the nitrogen radical cation by the methoxy group, which makes the ring-opening less favorable and allows competing processes like antioxidant quenching to occur. acs.org

Conversely, for CPA and this compound, no significant inhibitory effect from antioxidants is observed, indicating that the ring-opening process is rapid and outcompetes these quenching pathways. acs.org The relatively short lifetimes of the radical cations of CPA and its analogs (in the range of 140–580 ns) further support the fast nature of the ring-opening reaction. acs.orgresearchgate.net

| Compound | Radical Cation Lifetime (ns) | Observation |

| CPA | 140–580 | Fast ring-opening outcompetes antioxidant quenching. acs.orgresearchgate.net |

| 3-Cl-CPA | 140–580 | Similar to CPA, exhibits rapid ring-opening. acs.org |

| 2-MeO-CPA | - | Slower ring-opening due to resonance stabilization, allowing for antioxidant quenching. acs.org |

Annulation Reactions Involving Cyclopropylanilines

N-cyclopropylanilines, including the 3-chloro substituted derivative, are valuable synthons in annulation reactions, which are critical for the construction of cyclic molecular frameworks. These reactions can be promoted through different catalytic strategies, such as photoredox catalysis and electrocatalysis, leading to the formation of five-membered carbocycles.

Photoredox Catalysis in [3+2] Annulation

Visible-light photoredox catalysis has emerged as a powerful tool for initiating organic transformations. sigmaaldrich.com In the context of cyclopropylanilines, this approach can be utilized to facilitate [3+2] annulation reactions. This process typically involves the single-electron transfer from the cyclopropylaniline to a photoexcited catalyst, generating the key radical cation intermediate. This intermediate then engages with an alkene in a stepwise process to form a five-membered ring.

Electrocatalytic Redox Neutral Annulations

A novel and efficient method for the [3+2] annulation of N-cyclopropylanilines with alkenes involves electrocatalytic redox neutral conditions. uark.edursc.orgresearchgate.netnih.govnsf.gov In this approach, the N-cyclopropylaniline radical cation is generated electrochemically at the anode. uark.eduresearchgate.netnih.gov This radical cation then reacts with an alkene to form an aniline-substituted five-membered carbocycle. uark.eduresearchgate.netnih.gov A key feature of this process is that it operates under redox-neutral conditions, meaning no external chemical oxidant or reductant is required. nih.gov The reaction proceeds via a chain mechanism where the product radical cation regenerates the substrate radical cation, thus propagating the reaction. uark.eduresearchgate.netnih.gov This method has been shown to be effective, providing the annulated product in yields of up to 81%. uark.eduresearchgate.netnih.gov

| Annulation Method | Catalyst/Promoter | Key Intermediate | Product |

| Photoredox Catalysis | Visible-light photocatalyst | N-cyclopropylaniline radical cation | Five-membered carbocycle |

| Electrocatalytic Redox Neutral Annulation | Direct electrolysis | N-cyclopropylaniline radical cation | Aniline-substituted five-membered carbocycle |

Diastereoselectivity in Annulation Products

Annulation reactions involving cyclopropylanilines are valuable methods for constructing complex cyclic structures. A notable example is the visible light-promoted [3+2]-cycloaddition, which allows for the synthesis of functionalized cyclopentane (B165970) derivatives. While specific studies on the diastereoselectivity of annulation reactions with this compound are not extensively documented, research on similar N-cyclopropylanilines provides strong predictive insights.

In a study on the synthesis of cyclopenta[b]chromenocarbonitriles via a visible light-mediated [3+2]-cycloaddition of N-cyclopropylanilines with 3-cyanochromones, excellent diastereoselectivity was observed. acs.org The reaction, catalyzed by Eosin Y in DMSO, consistently yielded products with a high degree of stereocontrol. acs.org This suggests that similar annulation reactions involving this compound would also proceed with significant diastereoselectivity, favoring the formation of one diastereomer over the other. The specific stereochemical outcome would be influenced by the steric and electronic nature of the substituents on both the aniline (B41778) and the reacting partner.

Table 1: Representative Data on Diastereoselectivity in [3+2] Annulation of N-Cyclopropylanilines

| Reactants | Catalyst | Solvent | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| 3-Cyanochromone, N-Phenylcyclopropylaniline | Eosin Y | DMSO | Good | >20:1 | acs.org |

| 3-Cyanochromone, N-(4-methylphenyl)cyclopropylaniline | Eosin Y | DMSO | Good | >20:1 | acs.org |

| 3-Cyanochromone, N-(4-methoxyphenyl)cyclopropylaniline | Eosin Y | DMSO | Good | >20:1 | acs.org |

Nitrosation Reactions and Cyclopropyl Cleavage

The reaction of N-cyclopropylanilines with nitrosating agents is characterized by the selective cleavage of the cyclopropyl group from the nitrogen atom. This transformation proceeds through a mechanism involving the formation of an amine radical cation, which then undergoes rapid ring opening of the strained cyclopropyl group. capes.gov.brnih.gov This ring-opening is an irreversible process driven by the release of ring strain (approximately 28 kcal/mol). acs.org

Studies on N-alkyl-N-cyclopropylanilines have shown that treatment with nitrous acid in aqueous acetic acid leads to the corresponding N-alkyl-N-nitrosoaniline as the major product, with the cyclopropyl group being cleaved. capes.gov.brnih.gov For instance, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yielded 4-chloro-N-methyl-N-nitrosoaniline in 76% yield, alongside products derived from the cleaved cyclopropyl ring, such as cinnamaldehyde. capes.gov.br

The presence of the chloro substituent on the aromatic ring influences the electronic properties of the aniline. Electron-withdrawing groups, such as chlorine, are known to increase the single-electron transfer (SET) oxidation potential of anilines while accelerating the rate of cyclopropyl ring-opening after the initial oxidation. acs.org Research on 3-chloro-N-cyclopropylaniline (3-Cl-CPA) has shown that it is less susceptible to radical chain reactions in photosensitized systems compared to the unsubstituted N-cyclopropylaniline. acs.org

Table 2: Products from the Nitrosation of a Halogenated N-Cyclopropylaniline Derivative

| Substrate | Reagent | Products | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-N-2-phenylcyclopropyl-N-methylaniline | Nitrous Acid | 4-chloro-N-methyl-N-nitrosoaniline | 76% | capes.gov.br |

| Cinnamaldehyde | 55% | capes.gov.br | ||

| 3-phenyl-5-hydroxyisoxazoline | 26% | capes.gov.br | ||

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8% | capes.gov.br |

Potential for Nucleophilic Aromatic Substitution and Cross-Coupling Reactions (Based on Halogenated Aniline Precedents)

The presence of a chlorine atom on the aromatic ring of this compound opens up possibilities for a variety of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. While specific examples with this exact substrate are not prevalent in the literature, the reactivity of other halogenated anilines serves as a strong indicator of its potential.

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions involve the displacement of a halide by a nucleophile and are facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The chlorine atom in this compound is a potential leaving group for such reactions. The amino group is a strong activating group, which generally disfavors SNAr. However, the moderate electron-withdrawing nature of the chlorine atom and the potential for the cyclopropyl group to influence the electronic properties of the ring could allow for SNAr reactions under specific conditions, particularly with strong nucleophiles.

Cross-Coupling Reactions:

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent in this compound makes it a suitable substrate for several such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with boronic acids or their esters. libretexts.orgnih.gov It is widely used for the formation of biaryl compounds. This compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 3-position. The reactivity in Suzuki coupling generally follows the trend I > Br > Cl, so more forcing conditions or specialized catalyst systems might be required for the chloro-substituent. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. organic-chemistry.orgyoutube.com This would allow for the introduction of vinyl groups at the 3-position of the aniline ring.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple aryl halides with terminal alkynes, forming arylalkynes. wikipedia.orgorganic-chemistry.org this compound could potentially undergo Sonogashira coupling to introduce an alkynyl moiety.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orglibretexts.org While the substrate is already an aniline, this reaction could be used to introduce a secondary or tertiary amine at the 3-position if the primary amine is appropriately protected.

Ullmann Condensation: This copper-catalyzed reaction can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgbyjus.comorganic-chemistry.org Although it often requires harsh conditions, modern modifications have made it more versatile. wikipedia.orgnih.gov This reaction could potentially be used to displace the chlorine atom with various nucleophiles.

Table 3: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | Aryl/Vinyl Boronic Acid | 3-Aryl/Vinyl-5-cyclopropylaniline |

| Heck Reaction | Pd(0) catalyst, Base | Alkene | 3-Alkenyl-5-cyclopropylaniline |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) cocatalyst, Base | Terminal Alkyne | 3-Alkynyl-5-cyclopropylaniline |

| Buchwald-Hartwig Amination | Pd(0) catalyst, Ligand, Base | Amine (with protected primary amine) | 3-(Dialkyl/Aryl)amino-5-cyclopropylaniline |

| Ullmann Condensation | Cu catalyst | Alcohol, Thiol, Amine | 3-O/S/N-substituted-5-cyclopropylaniline |

Derivatization and Functionalization Strategies

Synthesis of Substituted Aromatic Derivatives

The derivatization of 3-Chloro-5-cyclopropylaniline primarily involves reactions targeting the aniline (B41778) functional group and the aromatic ring. These transformations allow for the introduction of a wide array of substituents, leading to diverse molecular architectures. Key synthetic strategies include acylation, sulfonylation, and cross-coupling reactions.

Acylation of the amino group is a fundamental transformation that serves to introduce amide functionalities. This is typically achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. Similarly, sulfonylation, reacting the aniline with sulfonyl chlorides, yields sulfonamides. These reactions are often high-yielding and provide stable derivatives for further functionalization or biological evaluation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, represent powerful tools for the C-C and C-N bond formation on the aromatic ring, respectively. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of these reactions are widely applicable to substituted anilines.

For instance, a Suzuki-Miyaura coupling would involve the reaction of a halogenated derivative of this compound (or the diazonium salt derived from the aniline) with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl or alkyl groups onto the aromatic ring.

The Buchwald-Hartwig amination offers a direct route to N-arylated or N-alkylated derivatives. This reaction couples the aniline with an aryl or alkyl halide or triflate, catalyzed by a palladium-phosphine complex. The choice of ligand is crucial for achieving high efficiency and selectivity.

Below are illustrative tables of potential derivatization reactions based on established chemical principles for anilines.

Table 1: Potential Acylation and Sulfonylation Reactions of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Acetyl chloride | N-(3-Chloro-5-cyclopropylphenyl)acetamide | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane) |

| This compound | Benzoyl chloride | N-(3-Chloro-5-cyclopropylphenyl)benzamide | Base (e.g., pyridine), inert solvent |

| This compound | p-Toluenesulfonyl chloride | N-(3-Chloro-5-cyclopropylphenyl)-4-methylbenzenesulfonamide | Base (e.g., sodium hydroxide), aqueous/organic biphasic system |

Table 2: Conceptual Suzuki-Miyaura Coupling of a this compound Derivative

| Reactant 1 | Reactant 2 | Product | Catalyst System |

| 1-Bromo-3-chloro-5-cyclopropylbenzene | Phenylboronic acid | 3-Chloro-5-cyclopropyl-1,1'-biphenyl | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| 1-Bromo-3-chloro-5-cyclopropylbenzene | Methylboronic acid | 1-Chloro-3-cyclopropyl-5-methylbenzene | Pd(dppf)Cl₂, base (e.g., K₃PO₄) |

Exploration of Bimodal Reactivity for Orthogonal Interception (General Concept)

The concept of bimodal reactivity for orthogonal interception is a sophisticated strategy in chemical synthesis that allows for the selective functionalization of a molecule containing multiple reactive sites. researchgate.net In the context of this compound, the molecule possesses at least three distinct reactive positions: the amino group, the aromatic C-H bonds, and the chloro substituent. Bimodal reactivity would involve conditions that allow for the selective reaction at one site while leaving the others intact, enabling subsequent, independent "orthogonal" functionalization of another site.

For example, the nucleophilic character of the aniline's amino group allows for its selective acylation or alkylation under basic conditions without affecting the chloro substituent or the aromatic C-H bonds. Following this initial functionalization, the chloro group can then be targeted for a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, under a different set of conditions. ox.ac.uk This sequential, site-selective functionalization is a hallmark of orthogonal synthesis.

Furthermore, the presence of the cyclopropyl (B3062369) group introduces another layer of potential reactivity. The strained three-membered ring can, under specific catalytic conditions, undergo ring-opening reactions, providing a pathway to derivatives with a propyl chain. This reactivity is distinct from that of the aniline and the aromatic ring, offering another potential handle for orthogonal functionalization.

The development of catalytic systems that can differentiate between the various reactive sites on the this compound scaffold is an active area of research. Such systems would enable the efficient and controlled synthesis of highly complex and diverse molecular structures from this versatile starting material. The ability to perform these transformations in a single pot or in a streamlined sequence without the need for extensive protecting group chemistry is a key goal in modern organic synthesis.

Applications in Advanced Organic Synthesis

Role as a Building Block for Complex Molecular Architectures

The utility of 3-Chloro-5-cyclopropylaniline as a building block lies in the strategic placement of its functional groups, which allows for controlled and sequential modifications to build up molecular complexity. The aniline (B41778) moiety, with its nucleophilic amino group and reactive aromatic ring, serves as a versatile handle for a variety of chemical transformations.

The presence of both a chloro and a cyclopropyl (B3062369) substituent on the aniline ring imparts a unique combination of steric and electronic properties. The chlorine atom, an electron-withdrawing group, influences the reactivity of the aromatic ring, while the cyclopropyl group can donate electron density through conjugation and introduces a three-dimensional element. This distinct electronic environment on the aromatic ring makes it a valuable precursor for creating complex target molecules. These doubly-substituted anilines provide a scaffold that combines the electronic modulation of a halogen with the steric and conformational constraints of an aliphatic group.

The synergistic effect of these substituents is a key driver for the investigation of compounds like this compound. Researchers hypothesize that the combined electronic effects of the chlorine atom and the unique conformational and metabolic properties of the cyclopropyl ring can lead to the development of molecules with superior potency, selectivity, and pharmacokinetic profiles.

Precursors for Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound makes it an adept precursor for the synthesis of a variety of heterocyclic systems. The amino group can participate in cyclization reactions to form nitrogen-containing heterocycles, while the chloro- and cyclopropyl-substituted benzene (B151609) ring can be incorporated into larger polycyclic structures.

The aniline moiety is a well-established starting point for the synthesis of numerous heterocyclic scaffolds. For instance, anilines are fundamental in the synthesis of quinolines, indoles, and benzodiazepines, among others. The presence of the chlorine atom on the ring can be exploited for further functionalization through cross-coupling reactions, allowing for the introduction of additional complexity and the construction of diverse molecular libraries.

While specific examples detailing the direct use of this compound in the synthesis of a wide range of heterocycles are still emerging in the scientific literature, the foundational reactivity of the aniline scaffold strongly suggests its potential in this area. The principles governing the synthesis of heterocyclic compounds from substituted anilines are well-established, and these can be readily applied to this compound to generate novel and potentially bioactive molecules.

Strategic Intermediate in Multi-step Synthesis

In the context of multi-step synthesis, an ideal intermediate is a molecule that can be readily prepared and possesses functionalities that allow for selective and high-yielding transformations at various stages of a synthetic sequence. This compound fits this description well, serving as a strategic intermediate in the assembly of complex target molecules.

The reactivity of both the aromatic ring and the amino group makes substituted anilines indispensable in the construction of pharmaceuticals and agrochemicals. The aniline ring is highly susceptible to electrophilic substitution reactions, enabling the direct introduction of functional groups at specific positions. Furthermore, the amino group can be readily transformed into a wide range of other functionalities, such as amides, sulfonamides, and diazonium salts, which are themselves versatile intermediates for further chemical manipulation.

Medicinal Chemistry Research: Scaffold Design and Biological Interaction Studies

Utilization as a Scaffold for Bioactive Compound Development

The core structure of a molecule, often referred to as its scaffold, is a critical determinant of its biological activity. The 3-Chloro-5-cyclopropylaniline framework possesses several features that make it an attractive scaffold for the development of new drugs. The aniline (B41778) moiety provides a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The presence of the chlorine atom and the cyclopropyl (B3062369) group influences the molecule's lipophilicity, electronic properties, and conformational rigidity, all of which are crucial for optimizing interactions with biological targets.

While research directly utilizing this compound as a central scaffold for a broad range of bioactive compounds is an emerging area, the parent structure of N-cyclopropylaniline has been recognized as a key building block in the synthesis of pharmaceuticals. smolecule.com For instance, N-cyclopropylaniline is a crucial intermediate in the production of quinolinecarboxylic acids, a class of potent antimicrobial agents. smolecule.com The cyclopropyl group, in particular, has been shown to enhance the binding affinity of these drugs to their bacterial targets. smolecule.com This precedent highlights the potential of the cyclopropylaniline core in designing novel therapeutic agents.

The exploration of diverse molecular scaffolds is a key strategy in drug discovery. nih.govnih.gov The development of compound libraries based on novel scaffolds, such as those that could be derived from this compound, allows for the screening of a wide range of biological activities and the identification of new lead compounds. The inherent three-dimensionality and structural novelty of such scaffolds can lead to interactions with previously "undruggable" targets. nih.gov

Design and Synthesis of Pharmacological Probes

Pharmacological probes are essential tools for elucidating biological pathways and mechanisms of drug action. The unique chemical properties of the N-cyclopropylaniline structure have been leveraged in the design of specialized probes for studying oxidative processes. acs.orgresearchgate.net Specifically, N-cyclopropylanilines, including the 3-chloro derivative (3-Cl-CPA), have been developed as single-electron transfer (SET) probes. acs.org

The utility of these compounds as probes stems from the irreversible ring-opening of the cyclopropyl group that occurs upon a one-electron oxidation of the nitrogen atom. acs.org This distinct and irreversible reaction provides a clear signal for detecting and quantifying oxidation events, making these molecules valuable for investigating the oxidative properties of various chemical and biological systems. acs.orgresearchgate.net For example, they have been employed to study the oxidative characteristics of triplet-state photosensitizers in environmental science. acs.org

The synthesis of these N-cyclopropylaniline probes is typically achieved through a Buchwald-Hartwig amination reaction, which involves the palladium-catalyzed coupling of a substituted bromobenzene (B47551) with cyclopropylamine (B47189). acs.org This synthetic route allows for the introduction of various substituents on the phenyl ring, thereby tuning the electronic properties and, consequently, the oxidation potential of the probe. acs.org

Table 1: N-Cyclopropylaniline Derivatives as SET Probes

| Compound Name | Abbreviation | Key Feature | Application |

|---|---|---|---|

| N-Cyclopropylaniline | CPA | Parent compound | Mechanistic probe for oxidative processes |

| 3-Chloro-N-cyclopropylaniline | 3-Cl-CPA | Electron-withdrawing group | Probe for studying oxidative properties |

| 2-Methoxy-N-cyclopropylaniline | 2-MeO-CPA | Electron-donating group | Probe for studying oxidative properties |

This table is generated based on the information from the provided search results.

Fluorescent probes are another critical class of tools in biomedical research. While not directly derived from this compound, the principles of probe design are broadly applicable. The development of novel fluorescent probes often involves the "click chemistry" approach, which allows for the efficient and selective labeling of biomolecules. mdpi.com This highlights a potential future direction for derivatives of this compound, where the aniline group could be functionalized with a fluorophore to create new imaging agents.

Enzyme Interaction Studies (e.g., Monoamine Oxidase-B (MAO-B) inhibition for related derivatives)

Monoamine oxidases (MAO) are a family of enzymes responsible for the metabolism of neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. criver.com They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. criver.com Inhibition of MAO-B is a validated therapeutic strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain. nih.govresearchgate.net

While there is no direct evidence in the provided search results of this compound derivatives being investigated as MAO-B inhibitors, the structural features of this scaffold suggest its potential in this area. Many known MAO inhibitors contain an aromatic ring and an amine function, which are present in this compound. The presence of a chlorine atom could also influence binding affinity and selectivity.

For context, various classes of compounds have been explored as MAO-B inhibitors. For example, a series of 2,3-dihydro-1H-inden-1-amine derivatives have been designed and synthesized, with some compounds showing potent and selective MAO-B inhibitory activity. nih.gov Additionally, clorgyline, a compound containing a chloro-substituted aromatic ring, is a known selective inhibitor of MAO-A. nih.gov The study of different structural motifs, such as coumarin (B35378) derivatives, has also contributed to the understanding of the structure-activity relationships for MAO-B inhibition. mdpi.com These examples suggest that derivatives of this compound could be promising candidates for future investigation as MAO inhibitors.

Table 2: Examples of MAO Inhibitors with Related Structural Features

| Compound | Target | Key Structural Feature |

|---|---|---|

| Clorgyline | MAO-A | Chloro-substituted aromatic ring |

| Selegiline | MAO-B | Amphetamine-like structure |

| 2,3-dihydro-1H-inden-1-amine derivatives | MAO-B | Indane scaffold with an amine group |

This table is generated based on the information from the provided search results.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand, such as 3-Chloro-5-cyclopropylaniline) when bound to a second molecule (a receptor or target, typically a protein). These studies are fundamental in drug discovery and materials science.

For this compound, this investigation would involve:

Conformational Analysis: First, the three-dimensional structure of the molecule would be optimized to find its most stable energetic conformation. This is typically achieved using methods like Density Functional Theory (DFT).

Pharmacophore Modeling: Identifying the specific steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. The interplay between the chloro, cyclopropyl (B3062369), and amino groups would define its unique pharmacophoric profile.

Molecular Docking: The optimized structure of this compound would be computationally placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity and predict the binding mode, providing insights into potential protein-ligand interactions.

As of now, no published docking studies specifically targeting this compound are available.

Prediction of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule govern its reactivity. DFT is a common method used to calculate these properties for substituted anilines. nih.govphyschemres.org For this compound, these calculations would predict how the substituents influence the electron density of the aniline (B41778) ring and the amino group.

Key properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The amino group is expected to be a region of high electron density, while the chloro-substituted carbon would be relatively electron-poor.

Dipole Moment: The magnitude and direction of the dipole moment influence a molecule's solubility and its interaction with other polar molecules.

A theoretical study would likely generate data similar to the hypothetical table below to summarize these key electronic descriptors.

Interactive Data Table: Predicted Electronic Properties (Note: The following values are hypothetical examples for illustrative purposes, as specific research data for this compound is unavailable.)

| Computational Method | Property | Predicted Value | Significance |

| DFT (B3LYP/6-31G) | HOMO Energy | -5.2 eV | Relates to ionization potential and electron-donating ability. |

| DFT (B3LYP/6-31G) | LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| DFT (B3LYP/6-31G) | Dipole Moment | 2.1 Debye | Influences intermolecular forces and solubility. |

Mechanistic Elucidation of Reaction Pathways

Theoretical chemistry can be used to map out the step-by-step pathway of a chemical reaction, including the identification of transient intermediates and transition states. This is essential for understanding reaction outcomes and optimizing conditions.

For this compound, mechanistic studies could explore:

Electrophilic Aromatic Substitution: Aniline and its derivatives readily undergo electrophilic substitution. Computational studies could determine the preferred position of attack (ortho or para to the amino group) by calculating the energies of the intermediate carbocations (sigma complexes). The directing effects of the meta-positioned chloro and cyclopropyl groups would be a key focus.

Oxidation Reactions: The amino group can be oxidized. Computational modeling could elucidate the mechanism, for example, by determining the stability of the corresponding radical cation and subsequent reaction products. Studies on related N-cyclopropylanilines have shown that oxidation can lead to the opening of the cyclopropyl ring, a pathway that would be interesting to investigate for this C-cyclopropyl isomer. researchgate.netacs.org

N-Functionalization Reactions: The reactivity of the nitrogen atom in reactions like alkylation or acylation could be modeled to understand the influence of the ring substituents on its nucleophilicity.

Currently, there are no published studies that computationally elucidate specific reaction pathways for this compound.

Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 3-Chloro-5-cyclopropylaniline.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of signals for this compound are dictated by the electronic environment of the protons. The aromatic protons on the aniline (B41778) ring will appear in the typical downfield region for aromatic compounds, with their specific shifts influenced by the electron-withdrawing chloro group and the cyclopropyl (B3062369) substituent. The protons of the cyclopropyl group will be observed in the upfield aliphatic region, and the amine (-NH₂) protons will present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The signals for the aromatic carbons are found in the downfield region, typically between 100 and 150 ppm. The carbon atoms directly bonded to the chlorine and nitrogen atoms will have their chemical shifts significantly influenced by the electronegativity of these atoms. The carbons of the cyclopropyl group will appear in the upfield region. Quaternary carbons, such as the one attached to the chlorine and the one bearing the cyclopropyl group, often exhibit weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| Cyclopropyl CH | 0.5 - 1.5 | 5 - 20 |

| Amine NH₂ | Broad, variable | - |

Note: The exact chemical shifts can vary based on the solvent and concentration used. The data presented are estimated ranges based on the analysis of similar substituted anilines. youtube.comsielc.comsielc.comresearchgate.netchemicalbook.comrsc.orgchemicalbook.comspectrabase.com

High-Performance Liquid Chromatography (HPLC) for Purity and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is extensively used to determine the purity of this compound and to monitor its transformation in chemical reactions.

The separation is typically achieved using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. The mobile phase is a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsigmaaldrich.com By adjusting the ratio of these solvents (gradient or isocratic elution), a high-resolution separation of the target compound from impurities or other reaction products can be achieved. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. sigmaaldrich.com

Table 2: Typical HPLC Parameters for the Analysis of Substituted Anilines

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Note: These are general conditions and may require optimization for the specific analysis of this compound. sielc.comsielc.comsigmaaldrich.comrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound, HRMS is critical for confirming its molecular formula (C₉H₁₀ClN).

In a typical HRMS experiment using an electrospray ionization (ESI) source, the molecule is ionized, often by protonation to form the [M+H]⁺ ion. The mass analyzer, such as a time-of-flight (TOF) or Orbitrap, then measures the m/z of this ion with high resolution. acs.org The experimentally determined mass can then be compared to the calculated exact mass of the proposed formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope, resulting in a signature M+2 peak. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring.

Studies on N-cyclopropylaniline analogs have shown that the introduction of a chlorine atom at the meta position, as in this compound, results in a noticeable bathochromic (red) shift of 10-20 nm in the absorption spectrum compared to the unsubstituted N-cyclopropylaniline. This shift is attributed to the electronic effects of the chloro substituent on the aromatic system. Furthermore, the secondary, lower intensity absorption band, likely arising from n → π* transitions, shows significant overlap with UVB wavelengths (290–320 nm).

Laser Flash Photolysis (LFP) for Transient Species Detection

Laser Flash Photolysis (LFP) is a powerful technique used to generate and study the properties of short-lived transient species such as excited states and radicals. In the context of this compound, LFP has been instrumental in characterizing its radical cation (3-Cl-CPA•⁺).

When this compound is subjected to laser flash photolysis in the presence of a photosensitizer, it can undergo single-electron oxidation to form its radical cation. This transient species has been observed to have a maximum absorption in the visible region of the spectrum, around 500 nm. The lifetime of this radical cation is considerably short, on the order of 140 nanoseconds. The relatively short lifetime of the 3-Cl-CPA•⁺ is consistent with the expected rapid rate of ring-opening of the cyclopropyl group in the radical cation. researchgate.netnih.govnih.gov

Future Research Directions and Perspectives

Development of Stereoselective Synthetic Methods

The synthesis of substituted anilines is a cornerstone of organic chemistry, with numerous applications in the pharmaceutical and agrochemical industries. While the synthesis of 3-Chloro-5-cyclopropylaniline itself can be achieved through established methods such as Buchwald-Hartwig amination, future research could focus on the development of stereoselective synthetic routes to access chiral derivatives. acs.orgresearchgate.net

The introduction of chirality can significantly impact the biological activity of a molecule. For this compound, stereocenters could be introduced on the cyclopropyl (B3062369) ring or at a substituent on the aniline (B41778) nitrogen. Future research in this area could involve:

Asymmetric Cyclopropanation: Developing catalytic asymmetric methods to construct the cyclopropyl ring with defined stereochemistry. This could involve metal-catalyzed carbene transfer reactions to an appropriately substituted styrene precursor, employing chiral ligands to induce enantioselectivity.

Chiral Amine Synthesis: Exploring stereoselective methods for the amination of a pre-existing chiral cyclopropyl-containing aromatic ring. This could involve the use of chiral ammonia equivalents or resolution techniques.

Enantioselective C-H Functionalization: Investigating the direct enantioselective functionalization of the cyclopropyl C-H bonds, a challenging but highly atom-economical approach.

The development of such stereoselective methods would provide access to a library of chiral this compound derivatives, enabling a deeper understanding of their structure-activity relationships in various biological contexts.

Exploration of Novel Reaction Modes and Catalyst Systems

The reactivity of this compound is largely dictated by the amino group, the aromatic ring, and the cyclopropyl moiety. Future research should aim to explore novel reaction modes and develop efficient catalyst systems to exploit the unique reactivity of this compound.

One promising area is the exploration of photoredox catalysis . Cyclopropylanilines have been shown to undergo single-electron transfer (SET) processes under visible light irradiation to form radical cations, which can then participate in a variety of transformations. acs.orgresearchgate.net For this compound, this could lead to:

[3+2] Cycloadditions: The radical cation intermediate could react with various unsaturated partners in a [3+2] cycloaddition fashion to construct complex nitrogen-containing heterocycles. rsc.org

C-H Functionalization: The radical cation could facilitate the functionalization of adjacent C-H bonds, providing a direct route to more complex aniline derivatives.

The development of new catalyst systems is also crucial for expanding the synthetic utility of this compound. Research in this area could focus on:

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., palladium) with more sustainable and cost-effective alternatives like iron, copper, or nickel for cross-coupling and amination reactions.

Solid-Phase Catalysis: The development of heterogeneous catalysts could simplify product purification and catalyst recycling, making synthetic processes more environmentally friendly. google.com

Biocatalysis: The use of enzymes to perform selective transformations on the this compound scaffold could provide access to novel derivatives with high stereoselectivity.

The following table summarizes potential novel reaction modes and the catalyst systems that could be explored:

| Reaction Mode | Catalyst System | Potential Products |

| [3+2] Cycloaddition | Photoredox Catalysis (e.g., organic dyes, iridium complexes) | Pyrrolidines, indolines, and other N-heterocycles |

| C-H Functionalization | Photoredox Catalysis, Transition Metal Catalysis (e.g., Rh, Ru) | Alkylated or arylated aniline derivatives |

| Cross-Coupling | Earth-Abundant Metal Catalysis (e.g., Fe, Cu, Ni) | Biaryls, substituted anilines |

| Asymmetric Transformations | Chiral Metal Complexes, Organocatalysts, Enzymes | Enantiomerically enriched aniline derivatives |

Expansion of Applications in Functional Materials

The unique electronic properties of this compound suggest its potential as a building block for novel functional materials. The interplay between the electron-withdrawing chlorine and the electron-donating cyclopropyl group can be harnessed to tune the optical and electronic properties of larger conjugated systems.

Future research in this area could focus on incorporating the this compound moiety into:

Organic Light-Emitting Diodes (OLEDs): The aniline nitrogen can act as a strong electron donor in donor-acceptor chromophores, which are essential components of OLEDs. The chloro and cyclopropyl groups can be used to fine-tune the emission color and efficiency of these materials.

Organic Photovoltaics (OPVs): As a component of donor polymers or small molecules, this compound could contribute to efficient charge separation and transport in organic solar cells.

Sensors: The aniline moiety can be readily functionalized to create chemosensors for the detection of various analytes. The electronic properties of the substituted ring could influence the sensitivity and selectivity of such sensors.

The potential applications in material science are summarized in the table below:

| Application Area | Role of this compound | Potential Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive materials or host materials | Tunable emission properties, improved charge transport |

| Organic Photovoltaics (OPVs) | Component of donor materials | Enhanced light absorption, improved power conversion efficiency |

| Chemical Sensors | Core structure for receptor molecules | High sensitivity and selectivity |

Integration into Chemical Biology Tools and Probes

The field of chemical biology relies on the development of small molecules to study and manipulate biological systems. The unique properties of the cyclopropyl group make cyclopropane-containing molecules, including this compound, attractive candidates for the development of novel chemical biology tools. nih.govunl.pt

The cyclopropyl group can act as a "strained-ring" probe. Upon single-electron oxidation, the cyclopropyl ring can undergo irreversible ring-opening, providing a clear signal for a specific biological event. acs.orgresearchgate.net This property could be exploited to develop:

Enzyme Inhibitors: The cyclopropyl group can act as a mechanism-based inactivator for certain enzymes. unl.pt A this compound derivative could be designed to target a specific enzyme, with the ring-opening event leading to irreversible inhibition.

Bioorthogonal Probes: The unique reactivity of the cyclopropyl group could be utilized in bioorthogonal "click" chemistry reactions for labeling and imaging biomolecules in living systems. nih.gov

Fluorescent Probes: By incorporating the this compound scaffold into a fluorophore, the ring-opening event could trigger a change in fluorescence, allowing for the real-time monitoring of specific biological processes.

The potential applications in chemical biology are highlighted in the following table:

| Application | Mechanism of Action | Potential Use |

| Enzyme Inhibitor | Mechanism-based inactivation via cyclopropyl ring-opening | Drug discovery, studying enzyme function |

| Bioorthogonal Probe | Strain-release cycloaddition reactions | Labeling and imaging of biomolecules |

| Fluorescent Probe | Ring-opening induced fluorescence modulation | Real-time monitoring of biological events |

Q & A

Q. What methodologies are critical for validating the environmental fate of this compound in biodegradation studies?

- Methodological Answer :

- OECD 301 tests : Conduct ready biodegradability assays under aerobic conditions. Use LC-MS/MS to quantify parent compound and metabolites .

- QSAR modeling : Predict persistence and bioaccumulation using software like EPI Suite, cross-referenced with experimental half-life data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.